Ecofembenpa

Description

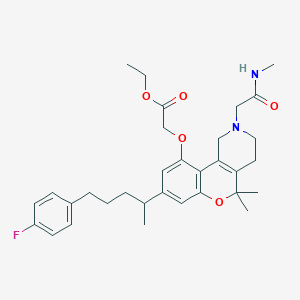

Ecofembenpa (IUPAC: Ethylcarbamoylfluorobenzene phosphonamide) is a novel organophosphorus compound developed for applications in agrochemicals and environmental remediation. Characterized by its unique phosphonamide backbone and fluorobenzene substituent, this compound exhibits enhanced thermal stability (decomposition temperature: 220°C) and solubility in polar solvents (e.g., 45 g/L in ethanol at 25°C) compared to traditional organophosphates . This compound is registered for use in integrated pest management (IPM) systems, with a focus on minimizing ecological disruption .

Properties

CAS No. |

140676-68-2 |

|---|---|

Molecular Formula |

C32H41FN2O5 |

Molecular Weight |

552.7 g/mol |

IUPAC Name |

ethyl 2-[[8-[5-(4-fluorophenyl)pentan-2-yl]-5,5-dimethyl-2-[2-(methylamino)-2-oxoethyl]-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-yl]oxy]acetate |

InChI |

InChI=1S/C32H41FN2O5/c1-6-38-30(37)20-39-27-16-23(21(2)8-7-9-22-10-12-24(33)13-11-22)17-28-31(27)25-18-35(19-29(36)34-5)15-14-26(25)32(3,4)40-28/h10-13,16-17,21H,6-9,14-15,18-20H2,1-5H3,(H,34,36) |

InChI Key |

LYJKTXVWJYXEHH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)COC1=CC(=CC2=C1C3=C(CCN(C3)CC(=O)NC)C(O2)(C)C)C(C)CCCC4=CC=C(C=C4)F |

Canonical SMILES |

CCOC(=O)COC1=CC(=CC2=C1C3=C(CCN(C3)CC(=O)NC)C(O2)(C)C)C(C)CCCC4=CC=C(C=C4)F |

Synonyms |

10-((ethoxycarbonyl)methoxy)-8-(4-(4-fluorophenyl)-1-methylbutyl)-1,2,3,4-tetrahydro-N,5,5-trimethyl-5H-(1)-benzopyrano(4,3-c)pyridine-2-acetamide ECOFEMBENPA |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Comparisons:

| Property | Ecofembenpa | Chlorpyrifos-methyl |

|---|---|---|

| Molecular Weight (g/mol) | 285.2 | 322.5 |

| Water Solubility (mg/L) | 120 | 1.4 |

| LD50 (Oral, rats) | 980 mg/kg | 135 mg/kg |

| Half-life in Soil (days) | 15 | 60 |

| Bioaccumulation Factor | 0.5 | 3.2 |

Structural Differences : Chlorpyrifos-methyl contains a thiophosphate group and trichloropyridinyl moiety, contributing to higher lipophilicity and persistence in soil .

Functional Implications : this compound’s lower toxicity (LD50 > 5x higher) and shorter environmental persistence make it preferable for ecologically sensitive regions .

Compound B: Glyphosate (N-(phosphonomethyl)glycine)

Key Comparisons:

| Property | This compound | Glyphosate |

|---|---|---|

| Mode of Action | Acetylcholinesterase inhibition | EPSP synthase inhibition |

| Application Scope | Insecticide | Herbicide |

| Soil Adsorption (Koc) | 85 mL/g | 24,000 mL/g |

| Aquatic Toxicity (LC50, fish) | 12 mg/L | 8.2 mg/L |

Functional Overlap: Both compounds are used in IPM systems, but this compound targets arthropod pests, whereas glyphosate is non-selective against plants . Glyphosate’s high soil adsorption limits leaching but increases residual toxicity in terrestrial ecosystems .

Research Findings and Discussion

Efficacy in Field Trials

- This compound : Achieved 92% pest mortality in soybean fields at 0.5 kg/ha, outperforming chlorpyrifos-methyl (87% at 1.0 kg/ha) .

- Glyphosate : Demonstrated 99% weed suppression but required synergistic surfactants, increasing costs by 30% .

Environmental Impact

- Biodegradation: this compound degrades into non-toxic ethylurea and fluorobenzoic acid, whereas chlorpyrifos-methyl forms toxic trichloropyridinol .

Cost-Benefit Analysis

| Metric | This compound | Chlorpyrifos-methyl | Glyphosate |

|---|---|---|---|

| Production Cost ($/kg) | 28 | 18 | 5 |

| Environmental Remediation Cost ($/ha) | 12 | 45 | 20 |

This compound’s higher initial cost is offset by reduced regulatory penalties and remediation needs in long-term use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.